Pivanex vs. Sodium Butyrate: 10- to 1000-Fold Greater Potency in Cytotoxicity and Differentiation Assays
A direct comparative study assessed the impact of Pivanex (AN-9) and the reference HDAC inhibitor sodium butyrate (NaB) on cell morphology and viability. Both compounds induced a more differentiated phenotype in a time- and dose-dependent manner, but a vast difference in potency was observed [1]. Pivanex was found to be 10- to 1000-fold more potent than sodium butyrate in these assays. This demonstrates that a significantly lower concentration of Pivanex is required to achieve the same biological effect on cellular differentiation and cytotoxicity.
| Evidence Dimension | Potency to induce differentiated phenotype and cytotoxicity |
|---|---|
| Target Compound Data | Active at low concentrations |
| Comparator Or Baseline | Sodium Butyrate (NaB) |
| Quantified Difference | Pivanex is 10 to 1000 times more potent than NaB |
| Conditions | In vitro cell culture (specific cell lines not detailed in abstract) |
Why This Matters
This demonstrates that using sodium butyrate as a low-cost alternative will require 10- to 1000-fold higher concentrations, leading to off-target effects, increased cytotoxicity from the compound itself, and experimental results that are not comparable to those obtained with Pivanex.
- [1] Reid, T., Thorne, S., Lee, Y. L., & Eng, L. (2004). Impact of the histone deacetylase inhibitors sodium butyrate and Pivanex on Taxotere resistance due to P-gp (MDR). Cancer Research, 64(7_Supplement), 1251. View Source
